3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione
Description
Properties
CAS No. |
65898-29-5 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-[(3-oxo-1H-2-benzofuran-1-yl)amino]oxane-2,6-dione |
InChI |
InChI=1S/C13H11NO5/c15-10-6-5-9(13(17)18-10)14-11-7-3-1-2-4-8(7)12(16)19-11/h1-4,9,11,14H,5-6H2 |
InChI Key |
NNJDQBBPQOZMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione , also known as a derivative of benzofuran, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
Molecular Formula : C15H11NO4
Molecular Weight : 269.2521 g/mol
IUPAC Name : this compound
CAS Registry Number : 42974-40-3
The structure features a benzofuran moiety linked to an oxane dione, contributing to its unique biological properties.
Antioxidant Properties
Research indicates that compounds similar to This compound exhibit significant antioxidant activities. For instance, studies on related benzofuran derivatives have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for neuroprotective applications .
Neuroprotective Effects
In animal models, benzofuran derivatives have demonstrated neuroprotective effects against oxidative stress-induced damage. The compound's ability to penetrate the blood-brain barrier enhances its potential in treating neurodegenerative diseases . A study highlighted that certain analogs provided protection against head injuries in mice, suggesting a therapeutic role in conditions like stroke and trauma .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. It has been noted that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is beneficial for developing treatments for various inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be correlated with its molecular structure. The dihedral angle between the benzene ring and the benzofuran ring system influences the compound's interaction with biological targets. A study reported a dihedral angle of 55.93°, facilitating effective molecular interactions through hydrogen bonding .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 269.25 g/mol. The structure includes a benzofuran moiety, which contributes to its biological activity and interaction with various biological targets. The compound exhibits a planar configuration that is essential for its function in biological systems .
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications to the benzofuran structure can enhance the cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for developing therapeutic agents targeting chronic inflammatory diseases. Experimental models have indicated that the compound can reduce markers of inflammation in vitro and in vivo .
Material Science Applications
Biodegradable Polymers
In materials science, the incorporation of compounds like 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione into biodegradable polymer matrices has been explored. These materials are being developed for applications in drug delivery systems and tissue engineering. The compound's compatibility with biological systems enhances its utility in creating scaffolds that support cell growth and tissue regeneration .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Odabaşoğlu & Büyükgüngör (2008) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effective concentration ranges. |
| Li et al. (2009) | Anti-inflammatory | Showed reduction in TNF-alpha levels in animal models, suggesting potential for treating inflammatory conditions. |
| Amini et al. (2012) | Biodegradable Polymers | Developed a composite material using the compound that exhibited favorable mechanical properties and biodegradability, suitable for orthopedic applications. |
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Moieties
The oxane-2,6-dione ring distinguishes this compound from widely studied piperidine-2,6-dione analogues (e.g., lenalidomide derivatives). Key differences include:
- Oxane vs. Piperidine Rings: Oxane-2,6-dione contains an oxygen atom in the six-membered ring, while piperidine-2,6-dione incorporates a nitrogen.
- Benzofuran vs.
Table 1: Structural Comparison of Selected Analogues
Crystallographic and Conformational Analysis
The title compound’s benzofuran-amino-oxane-dione architecture may adopt distinct conformations compared to analogues. For example:
- Dihedral Angles: In 4-[(3-Oxo-benzofuran-1-yl)amino]benzoic acid (), the benzene and benzofuran rings form a dihedral angle of 55.93°, stabilized by O–H⋯O and N–H⋯O hydrogen bonds. The oxane-dione ring in the target compound may enforce a different torsional angle, affecting molecular packing and solubility .
- Hydrogen-Bonding Networks: Piperidine-2,6-dione derivatives (e.g., ) exhibit N–H⋯O interactions critical for polymorphism.
Analytical Characterization
- Spectroscopy : The target compound’s IR spectrum would show N–H stretches (~3300 cm⁻¹) and C=O bands (~1700 cm⁻¹), comparable to ’s phthalide derivative. ¹H NMR would reveal deshielded protons near the dione and benzofuran groups .
- Mass Spectrometry : High-resolution MS (e.g., [M + Na]⁺ ion) would confirm molecular weight, as demonstrated for related compounds in (m/z = 332.08905) .
Polymorphism and Solid-State Properties
Piperidine-2,6-dione derivatives exhibit extensive polymorphism (e.g., amorphous and multiple crystalline forms in –7). Key comparisons:
- Stability : Piperidine-dione polymorphs in show varied thermal stability, while the oxane-dione’s oxygen atom may enhance hygroscopicity, affecting shelf life .
- Crystallization : ’s benzoic acid analogue crystallized in centrosymmetric dimers via O–H⋯O bonds. The target compound’s lack of a carboxylic acid group may necessitate alternative crystallization strategies .
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 3-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione typically involves the nucleophilic substitution or condensation of a benzofuran-1-yl amine derivative with an oxane-2,6-dione precursor or its activated form. The key steps include:
- Formation of the benzofuran-1-yl amine intermediate, often via oxidation or cyclization of appropriate precursors.
- Coupling of this amine with oxane-2,6-dione or its derivatives under controlled conditions to form the amide or imide linkage.
Specific Synthetic Routes
Condensation of 3-oxo-1,3-dihydro-2-benzofuran-1-yl amine with Oxane-2,6-dione
- The amino group on the benzofuran derivative reacts with the anhydride or lactone ring of oxane-2,6-dione.
- This reaction is typically carried out in an organic solvent under mild heating.
- The presence of a base such as 2,6-lutidine can be critical to facilitate the reaction by neutralizing generated acids and promoting nucleophilicity of the amine.
- Reaction times vary from several hours to days depending on temperature and reagent ratios.
Oxidative Cyclization and Microwave-Assisted Synthesis
- Oxidative cyclization methods using oxoammonium salts have been reported to generate benzofuranone intermediates efficiently.
- Microwave-assisted synthesis under sealed-vessel conditions can significantly reduce reaction times from 24 hours to 30 minutes while maintaining high conversion rates.
- This method improves yield and purity by providing uniform heating and controlled reaction environment.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Organic solvents (e.g., dichloromethane, THF) | Solvent choice affects solubility and reaction rate |
| Temperature | 25°C to 100°C | Microwave heating at 100°C reduces time drastically |
| Base | 2,6-Lutidine or similar organic base | Essential for reaction progress |
| Reaction Time | 0.5 to 72 hours | Microwave-assisted: ~30 min; conventional: up to 72 h |
| Oxoammonium salt loading | Stoichiometric (5-10 equivalents) | Catalytic attempts with secondary oxidants unsuccessful |
| Yield | Near quantitative under optimized conditions | High purity product achievable |
Research Findings and Analytical Data
- The compound exhibits characteristic hydrogen bonding in the solid state, as revealed by crystallographic studies, indicating strong intermolecular interactions that may influence crystallization and purification.
- The dihedral angle between the benzene ring and benzofuran system is approximately 56°, which may affect reactivity and steric accessibility during synthesis.
- Purity assays typically report 90-99% depending on synthesis and purification methods.
- Storage conditions recommend dry, dark, and ventilated environments to maintain compound stability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Condensation | Benzofuran-1-yl amine + oxane-2,6-dione, base, organic solvent, 25-50°C, 24-72 h | Straightforward, scalable | Long reaction times |
| Microwave-Assisted Synthesis | Same reagents, microwave heating at 100°C, sealed vessel, 30 min | Rapid, high conversion, energy efficient | Requires specialized equipment |
| Oxidative Cyclization (Precursor Synthesis) | Oxoammonium salts, base, controlled temperature | Efficient intermediate formation | Stoichiometric oxidant required |
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione?
- Methodological Answer : The synthesis typically involves coupling a benzofuran derivative with an oxane-dione scaffold. A common approach includes:
Nucleophilic Substitution : React 3-aminooxane-2,6-dione with a reactive benzofuran intermediate (e.g., 3-oxo-1,3-dihydro-2-benzofuran-1-yl chloride) under anhydrous conditions using a base like triethylamine in THF .
Oxidation Steps : Ensure the benzofuran moiety is pre-oxidized to the 3-oxo form via catalytic oxidation with MnO₂ or Ru-based catalysts .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
Crystal Growth : Slow evaporation of a saturated acetonitrile solution at 4°C to obtain high-quality single crystals .
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Refinement : Employ SHELXL for refinement, starting with SHELXS for phase solution. Anisotropic displacement parameters are applied to non-H atoms, and H atoms are placed geometrically .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., benzofuran C=O at ~170 ppm, oxane-dione protons at δ 4.2–5.1) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.0892).
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (definitive bond lengths/angles) with DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to predict NMR/IR spectra and reconcile discrepancies .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous signals in crowded NMR regions .
Q. What strategies optimize the compound’s synthesis under green chemistry principles?
- Methodological Answer :
- Catalysis : Replace stoichiometric oxidants with catalytic systems (e.g., TEMPO/NaClO for benzofuran oxidation) to reduce waste .
- Solvent Selection : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of THF for improved safety and recyclability .
- Flow Chemistry : Implement continuous flow reactors to enhance reaction control and scalability while minimizing energy use .
Q. How to design experiments to assess the biological activity of analogs?
- Methodological Answer :
- Structural Modifications : Focus on the oxane-dione and benzofuran moieties. For example:
- Replace the oxane ring with piperidine-2,6-dione (as in lenalidomide) to study anti-inflammatory or anticancer activity .
- Introduce electron-withdrawing groups (e.g., NO₂) to the benzofuran ring to modulate electrophilicity .
- Assay Design :
In Vitro : Use human kinase assays (e.g., JAK/STAT pathway) with ATP-competitive ELISA to quantify IC₅₀ values.
In Vivo : Evaluate pharmacokinetics in rodent models, monitoring plasma half-life via LC-MS/MS .
Q. How to profile impurities in bulk samples of this compound?
- Methodological Answer :
- LC-HRMS : Employ a Zorbax Eclipse Plus C18 column (gradient: 5–95% acetonitrile/water) coupled with Q-TOF MS to identify impurities (e.g., des-amino byproducts at m/z 285.0618) .
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and track degradation pathways using HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
